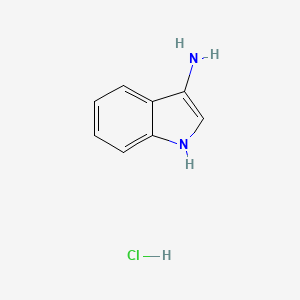

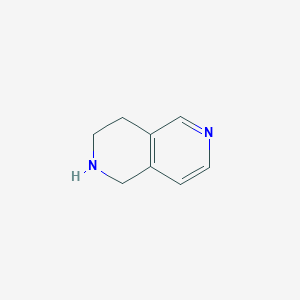

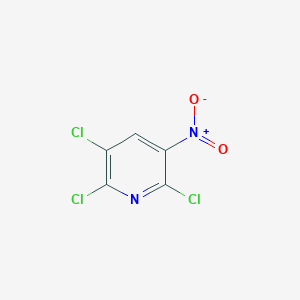

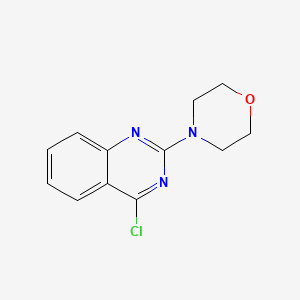

4-Chloro-2-morpholinoquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Potential

4-Chloro-2-morpholinoquinazoline and its derivatives have been extensively studied for their anticancer properties. For instance, certain derivatives have shown potent apoptosis-inducing capabilities, indicating their potential as anticancer agents. These compounds can induce cell death in cancer cells while having the ability to penetrate the blood-brain barrier, making them suitable for targeting brain tumors. The structural modification of these compounds, such as the replacement of chloro groups or the addition of methoxy phenyl groups, plays a significant role in their efficacy and selectivity towards various cancer cell lines, including breast and prostate cancer models (Sirisoma et al., 2009).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of this compound derivatives have been explored for the development of novel compounds with potential biological activities. Techniques such as the Camps reaction have been utilized to synthesize quinolin-2-ones, showcasing the versatility of these compounds as building blocks for further chemical modifications. This reactivity is leveraged to create derivatives with specific properties, such as molluscicidal effects or as intermediates for further pharmacological studies (Prezent & Dorokhov, 2003).

Pharmacological Studies

Beyond anticancer research, this compound derivatives have been the subject of pharmacological studies exploring their potential in treating other diseases. For example, some derivatives have shown antimicrobial and antifungal activities, indicating their broader therapeutic potential. The ability to modify the chemical structure of these compounds allows for the optimization of their biological activities, including the enhancement of their antimicrobial efficacy (Rao et al., 2014).

Inhibitory Mechanisms and Cellular Effects

Investigations into the mechanisms of action of this compound derivatives have revealed their ability to inhibit key cellular processes in cancer cells. Some derivatives can block tubulin polymerization, a crucial step in cell division, highlighting their potential mechanism of action as anticancer agents. Additionally, the modification of these compounds can influence their ability to induce apoptosis, further supporting their application in cancer therapy (Sirisoma et al., 2008).

Safety and Hazards

将来の方向性

Quinazoline and its derivatives, including 4-Chloro-2-morpholinoquinazoline, have attracted significant attention due to their wide range of biopharmaceutical activities. Future research may focus on exploring this system and its multitude of potential against several biological activities . The development of novel therapeutics based on quinazoline derivatives presents opportunities for medicinal chemistry .

作用機序

Target of Action

It is known that quinazoline derivatives, which include 4-chloro-2-morpholinoquinazoline, have shown significant anti-cancer activity . This suggests that the compound may target cancer cells or proteins involved in cell proliferation.

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes that inhibit cell proliferation . This interaction could involve binding to a specific protein or enzyme, disrupting its normal function, and leading to cell death.

Biochemical Pathways

Given the anti-cancer activity of quinazoline derivatives , it can be inferred that the compound may affect pathways related to cell proliferation and survival. The downstream effects could include the inhibition of cell growth and induction of cell death.

Result of Action

Given the anti-cancer activity of quinazoline derivatives , it can be inferred that the compound may induce cell death in cancer cells.

特性

IUPAC Name |

4-(4-chloroquinazolin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-11-9-3-1-2-4-10(9)14-12(15-11)16-5-7-17-8-6-16/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAUCVLFWGAOGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。